molecular formula C9H14O2 B012808 3-Methoxy-2,6-dimethylcyclohex-2-en-1-one CAS No. 105518-36-3

3-Methoxy-2,6-dimethylcyclohex-2-en-1-one

Cat. No.: B012808
CAS No.: 105518-36-3
M. Wt: 154.21 g/mol
InChI Key: QPXBKAUORNTNCE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Sultamicillin tosilate undergoes hydrolytic cleavage in the gut wall after oral intake, resulting in the release of ampicillin and sulbactam in a 1:1 molar ratio . This compound does not typically undergo oxidation or reduction reactions but is involved in substitution reactions where the ester bonds are hydrolyzed.

Common Reagents and Conditions: The hydrolysis of sultamicillin tosilate is facilitated by enzymes in the gut wall. The reaction conditions include the presence of water and enzymatic activity, which leads to the formation of ampicillin and sulbactam .

Major Products Formed: The major products formed from the hydrolysis of sultamicillin tosilate are ampicillin and sulbactam . These products are then absorbed into the system to exert their antibacterial effects.

Comparison with Similar Compounds

Sultamicillin tosilate is unique because it is a mutual prodrug of ampicillin and sulbactam, which enhances its activity against beta-lactamase-producing bacteria. Similar compounds include other beta-lactam antibiotics such as amoxicillin-clavulanate and piperacillin-tazobactam. sultamicillin tosilate has a broader spectrum of activity and better absorption from the gut compared to these compounds.

Properties

CAS No.

105518-36-3

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-methoxy-2,6-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C9H14O2/c1-6-4-5-8(11-3)7(2)9(6)10/h6H,4-5H2,1-3H3

InChI Key

QPXBKAUORNTNCE-UHFFFAOYSA-N

SMILES

CC1CCC(=C(C1=O)C)OC

Canonical SMILES

CC1CCC(=C(C1=O)C)OC

Synonyms

2-Cyclohexen-1-one,3-methoxy-2,6-dimethyl-(9CI)

Origin of Product

United States

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